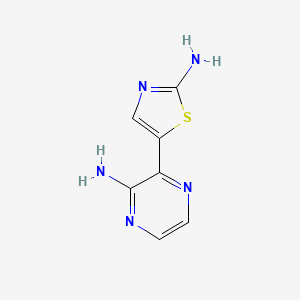

5-(3-Aminopyrazin-2-yl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N5S |

|---|---|

Molecular Weight |

193.23 g/mol |

IUPAC Name |

5-(3-aminopyrazin-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H7N5S/c8-6-5(10-1-2-11-6)4-3-12-7(9)13-4/h1-3H,(H2,8,11)(H2,9,12) |

InChI Key |

UIRCOSLEFSHYGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)C2=CN=C(S2)N)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 5 3 Aminopyrazin 2 Yl Thiazol 2 Amine

Reactivity of the Aminothiazole Moiety

The 2-aminothiazole (B372263) scaffold is a prominent feature in many biologically active compounds and its reactivity is well-documented. nih.govmdpi.com This moiety within the target compound offers several avenues for chemical modification, primarily involving the thiazole (B1198619) ring itself and the exocyclic 2-amino group.

Electrophilic Substitution Reactions on the Thiazole Ring

The 2-aminothiazole ring is generally susceptible to electrophilic substitution, with the C5 position being the most common site of reaction. nih.gov Halogenation of 2-aminothiazoles, for instance, typically yields 2-amino-5-halothiazoles through an addition-elimination mechanism. jocpr.com These halogenated derivatives can then serve as precursors for further functionalization via nucleophilic substitution reactions, where the halide is displaced by a strong nucleophile. jocpr.com

Reactions at the 2-Amino Group (e.g., Acylation, Alkylation, Schiff Base Formation)

The 2-amino group of the thiazole ring is a versatile site for derivatization.

Acylation: The amino group readily undergoes acylation with various acylating agents such as acyl halides and carboxylic acids. nih.govmdpi.com For example, acylation of 2-aminothiazoles with acyl halides in the presence of a base like pyridine (B92270) produces the corresponding amides in high yields. nih.govmdpi.com Similarly, condensation with carboxylic acids, often facilitated by coupling agents, also yields amide derivatives. researchgate.net The introduction of different acyl groups can significantly modify the properties of the parent molecule. nih.gov

Alkylation: Alkylation of 2-aminothiazoles can occur at either the exocyclic amino group (N-alkylation) or the ring nitrogen atom, depending on the reaction conditions. In the presence of a condensing agent like lithium amide, alkylation tends to favor the formation of N,N-disubstituted-2-aminothiazoles. acs.org However, in the absence of such agents, nuclear N-alkylation to produce 2-imino-3-substituted-thiazolines can be the predominant pathway. acs.org

Schiff Base Formation: The primary amino group of 2-aminothiazoles can react with aldehydes and ketones to form Schiff bases (imines). researchgate.netuomustansiriyah.edu.iqorientjchem.org This condensation reaction is a common strategy for introducing a wide variety of substituents onto the 2-aminothiazole core. mdpi.comresearchgate.net The resulting Schiff bases can be further modified or used as intermediates in the synthesis of other heterocyclic systems. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acyl halides/pyridine; Carboxylic acids/coupling agents | Amides |

| Alkylation | Alkyl halides with or without a condensing agent | N-alkylated or N,N-dialkylated amines; Imino-thiazolines |

| Schiff Base Formation | Aldehydes or ketones, often with acid or base catalysis | Imines (Schiff bases) |

Reactivity of the Aminopyrazine Moiety

The aminopyrazine portion of the molecule also presents opportunities for chemical modification, both at the amino group and on the pyrazine (B50134) ring itself.

Reactions at the 3-Amino Group of the Pyrazine Ring

Similar to the amino group on the thiazole ring, the 3-amino group of the pyrazine moiety can undergo various reactions. For instance, amidation of 3-aminopyrazine-2-carboxylic acid can be achieved by reacting it with an amine in the presence of a coupling agent. imist.ma This allows for the introduction of a diverse array of substituents at this position, leading to the formation of various N-substituted 3-aminopyrazine-2-carboxamides. nih.gov

Substitutions on the Pyrazine Core

The pyrazine ring is an electron-deficient system, which makes it generally resistant to electrophilic aromatic substitution. thieme-connect.de Such reactions, if they occur, often require harsh conditions and the presence of activating groups on the ring. thieme-connect.detaylorfrancis.com Conversely, the electron-deficient nature of the pyrazine ring makes it more susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present on the ring. scribd.com Halogenated pyrazines, for example, can undergo nucleophilic displacement of the halide. scribd.com

Inter-Ring Coupling Reactivity and Stability

The synthesis of biaryl compounds, including those containing linked heteroaromatic rings, is often achieved through cross-coupling reactions. nih.govnumberanalytics.comacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds between aromatic and heteroaromatic rings. numberanalytics.com In the context of 5-(3-Aminopyrazin-2-yl)thiazol-2-amine, derivatization of either the pyrazine or thiazole ring with a suitable functional group (e.g., a halogen or a boronic acid derivative) would be a prerequisite for engaging in such coupling reactions to form more complex molecular architectures. The stability of the resulting coupled products would depend on the nature of the linkage and the substituents on both rings.

| Moiety | Position | Reaction Type | General Observations |

|---|---|---|---|

| Aminothiazole | C5 of Thiazole Ring | Electrophilic Substitution | Generally favored at this position. |

| Aminothiazole | 2-Amino Group | Acylation, Alkylation, Schiff Base Formation | Highly reactive and versatile for derivatization. |

| Aminopyrazine | 3-Amino Group | Amidation, etc. | Amenable to standard amine reactions. |

| Aminopyrazine | Pyrazine Core | Nucleophilic Substitution | More favorable than electrophilic substitution, especially with a leaving group. |

| Inter-Ring | - | Cross-Coupling Reactions | Potential for linking to other (hetero)aromatic systems via functionalized derivatives. |

Derivatization Strategies for Structure-Activity Relationship Elucidation and Optimization

The exploration of the chemical space around the this compound core is crucial for understanding how different structural modifications influence its biological properties. These derivatization strategies are guided by the goal of enhancing potency, selectivity, and pharmacokinetic profiles.

The strategic placement of substituents on the this compound scaffold allows for a detailed investigation of its structure-activity relationship. Key positions for modification include the exocyclic amino group of the thiazole ring (N-2), the thiazole ring itself (C-4 and C-5), and the pyrazine ring (C-6).

Research into analogous systems, such as substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides, has demonstrated the feasibility and importance of such modifications. nih.gov In these studies, derivatization is often achieved through standard synthetic methodologies. For instance, the amino group at the N-2 position of the thiazole ring can be acylated or alkylated to introduce a variety of functional groups. This position is often targeted to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity, which can significantly impact biological activity.

Similarly, the pyrazine ring offers opportunities for substitution. The C-6 position, in particular, can be functionalized to extend the molecule's structure and explore interactions with specific binding pockets in biological targets. Synthetic routes to achieve such modifications may involve multi-step sequences starting from appropriately substituted pyrazine precursors.

A series of pyrazine-linked thiazoles has been synthesized, showcasing various substitution patterns that influence their anticancer activity. researchgate.net These studies underscore the importance of the substituents on both the pyrazine and thiazole rings in determining the biological efficacy of the compounds. For example, the introduction of different aryl groups on the thiazole ring and modifications of the linker between the pyrazine and thiazole moieties have been shown to modulate cytotoxicity against various cancer cell lines. researchgate.net

The following table summarizes representative derivatization strategies at key positions of pyrazinyl-thiazole scaffolds based on reported synthetic schemes for analogous compounds.

| Position of Substitution | Type of Substituent | Synthetic Precursor/Reagent | Purpose of Derivatization |

| N-2 of aminothiazole | Acyl groups | Acyl chlorides, Carboxylic acids | Introduce hydrogen bond acceptors/donors, modulate lipophilicity |

| Alkyl groups | Alkyl halides | Increase steric bulk, alter conformational flexibility | |

| C-4/C-5 of thiazole | Aryl groups | α-Haloketones in Hantzsch synthesis | Explore π-π stacking interactions, enhance target binding |

| Alkyl groups | Substituted thioureas | Modulate steric and electronic properties | |

| C-6 of pyrazine | Halogens | Halogenating agents | Serve as handles for further functionalization (e.g., cross-coupling) |

| Amino groups | Nucleophilic aromatic substitution | Introduce hydrogen bonding capabilities |

These systematic modifications provide a library of compounds that can be screened for biological activity, allowing for the development of a comprehensive SAR profile.

The nitrogen and sulfur atoms present in the this compound structure make it an excellent candidate for acting as a ligand in the formation of metal chelates. The study of such complexes is a burgeoning field, as chelation can significantly alter the physicochemical and biological properties of the organic ligand.

Aminothiazole-containing compounds have been shown to form stable complexes with a variety of transition metals, including cobalt, nickel, copper, and zinc. nih.govnih.gov These metal complexes often exhibit enhanced biological activity compared to the free ligands. The coordination of the metal ion can influence factors such as the molecule's geometry, electronic distribution, and ability to interact with biological macromolecules.

In the context of this compound, the aminothiazole moiety can act as a bidentate or tridentate ligand, coordinating with a metal ion through the thiazole nitrogen, the exocyclic amino nitrogen, and potentially one of the pyrazine nitrogens. The formation of these chelates can be confirmed using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by magnetic susceptibility measurements. nih.gov

For instance, in the FT-IR spectra of aminothiazole-metal complexes, a shift in the ν(C=N) stretching frequency of the thiazole ring to a lower wavenumber is indicative of the coordination of the thiazole nitrogen to the metal ion. nih.gov Similarly, changes in the stretching vibrations of the amino group can suggest its involvement in chelation.

The table below outlines the characteristics of metal chelates formed with aminothiazole-based ligands, which can be extrapolated to predict the behavior of this compound.

| Metal Ion | Coordination Geometry | Spectroscopic Evidence | Potential Impact on Activity |

| Co(II) | Octahedral | Shifts in UV-Vis absorption bands, changes in magnetic moment | Enhanced antimicrobial or anticancer activity |

| Ni(II) | Octahedral | Characteristic d-d electronic transitions in UV-Vis spectrum | Modulation of enzymatic inhibition |

| Cu(II) | Distorted Octahedral/Square Planar | Broad d-d transition bands in UV-Vis, EPR spectral features | Increased DNA binding and cleavage activity |

| Zn(II) | Tetrahedral/Octahedral | Diamagnetic behavior, shifts in NMR signals | Improved biocompatibility and altered pharmacological profile |

The study of metal chelates of this compound and its derivatives opens up new avenues for the design of novel therapeutic agents with unique mechanisms of action.

Computational Chemistry and in Silico Modeling of 5 3 Aminopyrazin 2 Yl Thiazol 2 Amine

Quantum Chemical Analysis and Molecular Structure Elucidation

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic distribution. These theoretical investigations are crucial for understanding the fundamental nature of a compound like 5-(3-aminopyrazin-2-yl)thiazol-2-amine.

The following table illustrates the types of geometric parameters that would be determined through a DFT optimization of the molecule.

| Parameter | Description | Calculated Value |

|---|---|---|

| Bond Length (C-C)pyrazine-thiazole | The distance between the linking carbon atoms of the pyrazine (B50134) and thiazole (B1198619) rings. | Value unavailable in search results |

| Bond Angle (N-C-C)thiazole | The angle within the thiazole ring involving the amine-substituted carbon. | Value unavailable in search results |

| Dihedral Angle | The torsion angle between the planes of the pyrazine and thiazole rings. | Value unavailable in search results |

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Value unavailable in search results |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Value unavailable in search results |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO. | Value unavailable in search results |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization from a donor to an acceptor orbital. dntb.gov.ua

For this compound, NBO analysis would identify key intramolecular interactions, such as the delocalization of lone pair electrons from the nitrogen and sulfur atoms into the antibonding orbitals of the pyrazine and thiazole rings. These hyperconjugative effects contribute significantly to the molecule's stability and electronic structure. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amino group) | π* (C=N)(pyrazine ring) | Value unavailable in search results |

| LP(1) S(thiazole ring) | π* (C=N)(thiazole ring) | Value unavailable in search results |

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the electron density surface. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential. This analysis provides a clear picture of the molecule's charge distribution and helps predict how it will interact with other molecules and biological targets. nih.govdntb.gov.ua

Fukui functions are local reactivity descriptors derived from conceptual DFT that help quantify the reactivity of specific atomic sites within a molecule. They describe the change in electron density at a particular point when the total number of electrons in the system changes. This analysis can distinguish which atoms are most likely to be involved in electrophilic, nucleophilic, or radical attacks, providing a more detailed reactivity profile than MEP analysis alone.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor), typically a protein. researchgate.netnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net

For this compound, docking simulations could be performed against various protein targets implicated in disease. For instance, related aminothiazole and pyrimidine (B1678525) derivatives have been docked against targets like cyclin-dependent kinases (CDKs) and phosphodiesterase-5 (PDE5) to evaluate their potential as inhibitors. nih.govmdpi.comnih.gov The simulation calculates a docking score, which estimates the binding free energy (ΔG), and reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the protein's active site. nih.govnih.gov

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Example: CDK2 | Value unavailable in search results | Value unavailable in search results | Value unavailable in search results |

| Example: PDE5 | Value unavailable in search results | Value unavailable in search results | Value unavailable in search results |

Ligand-Protein Interaction Analysis (e.g., COX, LOX, MtMetAP1, RAS p21)

Ligand-protein interaction analysis, primarily conducted through molecular docking, is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This analysis is crucial for understanding the potential mechanism of action of a compound. Thiazole derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway. nih.govresearchgate.netepa.gov

Molecular docking simulations would place this compound into the active site of target proteins such as COX-1, COX-2, 5-LOX, Methionine aminopeptidase (B13392206) 1 (MtMetAP1), or the Ras p21 protein. The goal is to identify the most stable binding pose and elucidate the interactions that contribute to this stability. The pyrazine and aminothiazole rings are capable of forming a variety of interactions, including hydrogen bonds and π-stacking, which are critical for binding. nih.govresearchgate.net While extensive research exists on the docking of thiazole-containing compounds against targets like COX and LOX, specific studies detailing the interaction of this compound with these particular proteins are not prominently available in scientific literature. nih.govnih.gov

Binding Affinity and Interaction Mechanisms

Following the prediction of a binding pose, the next step is to analyze the binding affinity and the specific non-covalent interactions that stabilize the ligand-protein complex. Binding affinity is often expressed as a docking score (in kcal/mol), where a more negative value suggests a stronger interaction.

The interaction mechanism is detailed by identifying the types of molecular bonds formed:

Hydrogen Bonds: The nitrogen atoms in the pyrazine ring and the amine groups on both the pyrazine and thiazole rings can act as hydrogen bond acceptors and donors, respectively. nih.gov These are critical for high-affinity binding.

Hydrophobic Interactions: The aromatic rings of the compound can form hydrophobic interactions with nonpolar amino acid residues in the target's active site.

π-π Stacking: The pyrazine and thiazole rings can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

Metal Interactions: If the target protein is a metalloenzyme, heteroatoms in the ligand can coordinate with the metal ion in the active site. nih.gov

| Interaction Type | Potential Functional Groups Involved | Typical Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | -NH2 groups | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Pyrazine and Thiazole Nitrogen atoms | Arginine, Lysine, Serine, Threonine |

| Hydrophobic | Aromatic Rings (Pyrazine, Thiazole) | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Pyrazine Ring, Thiazole Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. MD simulations model the movement of atoms and molecules, providing a more realistic representation of the biological environment. nih.gov

Conformational Analysis and Dynamic Behavior in Solvent Environments

To understand the intrinsic properties of this compound, MD simulations can be performed on the molecule in a solvent (typically water) without a protein target. This analysis reveals the compound's preferred conformations, its flexibility, and its interactions with the surrounding solvent molecules. The planarity between the pyrazolyl and thiazole rings in similar structures has been shown to be important for enhancing π–π interactions with biological targets. nih.gov Such simulations are foundational for understanding the ligand's behavior before it binds to a target.

Ligand-Target Binding Dynamics

MD simulations of the ligand-protein complex, generated from docking, are used to assess the stability of the predicted binding pose. By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains stably bound within the active site. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atoms from a reference structure over time. A stable RMSD for the ligand suggests it does not diffuse away from the binding pocket.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible or stable upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and important interactions.

These simulations validate the docking results and provide a deeper understanding of the binding event's dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

2D and 3D QSAR Model Development (e.g., PLSR, MLR)

QSAR models are developed using a dataset of structurally related compounds with known activities.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties.

3D-QSAR: This method uses descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR techniques.

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares Regression (PLSR) are employed to build the mathematical model that correlates these descriptors with biological activity. nih.gov A robust QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net While QSAR studies have been performed on various series of thiazole derivatives, a specific model developed for a series containing this compound has not been identified in the reviewed literature.

| Parameter | Description | Acceptable Value for a Robust Model |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| q² or r²cv (Cross-validated r²) | Measures the internal predictive ability of the model (often via Leave-One-Out). | > 0.5 |

| r²pred (Predictive r² for external test set) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

Identification of Steric, Electronic, and Hydrophobic Descriptors

Steric descriptors relate to the size and shape of the molecule, influencing how it fits into a biological receptor. Key steric descriptors include:

Molecular Weight: The sum of the atomic weights of all atoms in the molecule.

Molecular Volume: The volume occupied by the molecule.

Surface Area: The total surface area of the molecule.

Principal Moments of Inertia: These describe the mass distribution within the molecule and give an indication of its shape.

Electronic descriptors describe the electronic properties of the molecule, which are crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions. Important electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is an indicator of molecular reactivity.

Partial Charges: The distribution of electron density across the atoms of the molecule.

Polarizability: The ease with which the electron cloud of the molecule can be distorted by an external electric field.

Hydrophobic descriptors quantify the molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is:

LogP (Partition Coefficient): The logarithm of the ratio of the concentration of the compound in an octanol (B41247) phase to its concentration in an aqueous phase. A higher LogP value indicates greater lipophilicity.

| Descriptor Type | Descriptor Name | Predicted Value | Significance in Drug Design |

| Steric | Molecular Weight | 193.23 g/mol | Influences size and diffusion properties. |

| Molecular Volume | ~160-180 ų | Relates to binding pocket fit. | |

| Molar Refractivity | ~50-55 cm³/mol | Correlates with molecular volume and polarizability. | |

| Electronic | Topological Polar Surface Area (TPSA) | 90-100 Ų | Predicts cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 2 | Number of potential hydrogen bond donating groups. | |

| Hydrogen Bond Acceptors | 4 | Number of potential hydrogen bond accepting groups. | |

| Hydrophobic | LogP (octanol-water partition coefficient) | ~1.0-1.5 | Indicates lipophilicity and affects ADME properties. |

Note: The values in this table are estimations derived from computational models and may vary depending on the software and calculation methods used.

Predictive Modeling for Virtual Library Screening and Lead Optimization

Predictive modeling, utilizing the aforementioned molecular descriptors, plays a pivotal role in the efficient exploration of chemical space through virtual library screening and the subsequent optimization of lead compounds. For a scaffold such as this compound, these in silico techniques are instrumental in identifying novel analogs with enhanced biological activity and improved drug-like properties.

Virtual Library Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. For the this compound scaffold, which is of interest in areas such as kinase inhibition, a virtual screening campaign would typically involve the following steps:

Target Selection and Preparation: A three-dimensional structure of the biological target (e.g., a specific kinase) is obtained, often from crystallographic data.

Pharmacophore Modeling: A pharmacophore model is developed based on the known interactions of active ligands with the target. This model defines the essential steric and electronic features required for binding, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The aminopyrazine and aminothiazole moieties of the core scaffold are key features for building such a model.

Database Screening: A large virtual library of compounds is then screened against the pharmacophore model. Compounds that match the pharmacophore query are selected for further analysis.

Molecular Docking: The selected hits are then "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity (docking score). rsc.org Compounds with favorable docking scores are prioritized for synthesis and biological testing.

This approach allows for the rapid and cost-effective identification of promising hit compounds from vast chemical libraries, significantly narrowing down the number of molecules that need to be synthesized and tested experimentally.

Lead Optimization:

Once a promising "hit" or "lead" compound like this compound is identified, the goal of lead optimization is to modify its chemical structure to improve its potency, selectivity, and ADMET properties. nih.gov Computational modeling is central to this process.

Quantitative Structure-Activity Relationship (QSAR) models are often developed for a series of analogs. nih.gov These models establish a mathematical relationship between the calculated molecular descriptors and the observed biological activity. By analyzing the QSAR model, medicinal chemists can understand which properties (e.g., increased hydrophobicity in a particular region, addition of a hydrogen bond donor) are likely to enhance the desired activity.

For the this compound scaffold, a lead optimization strategy might involve:

Exploring Substitutions: Systematically adding different functional groups to the pyrazine or thiazole rings in silico and calculating the effect on binding affinity and ADMET properties. For example, modifying the amine groups to amides or sulfonamides can alter hydrogen bonding capabilities and cell permeability.

Structure-Based Design: Using the docked pose of the lead compound in the target's binding site to guide modifications. This can help in designing new analogs that make additional favorable interactions with the protein, thereby increasing potency.

The iterative cycle of computational design, chemical synthesis, and biological testing is a hallmark of modern lead optimization, enabling the development of highly potent and selective drug candidates.

Structure Activity Relationship Sar Studies and Mechanism of Action Research

Structure-Activity Relationships of the Thiazole (B1198619) Ring Substitutions

The 2-aminothiazole (B372263) core is a well-established pharmacophore found in numerous approved drugs. nih.govresearchgate.netscholarsresearchlibrary.com Its biological activity is highly tunable through substitutions at various positions on the ring.

Impact of Substituents on Position 5 (Pyrazine Moiety)

The substituent at the 5-position of the thiazole ring plays a critical role in defining the molecule's interaction with biological targets. In the parent compound, this position is occupied by a 3-aminopyrazin-2-yl group. SAR studies on related 5-aryl-2-aminothiazole compounds indicate that the nature of this aromatic or heteroaromatic ring is a key determinant of activity. For instance, in a series of trisubstituted thiazole derivatives, a phenyl ring at the 5-position was found to be essential for potent carbonic anhydrase III inhibitory activity. nih.gov The introduction of a pyrazole (B372694) moiety at this position has also been linked to promising anticancer activity. nih.gov

While direct studies on the 3-aminopyrazine moiety are limited, research on analogous structures suggests that the electronic properties and steric bulk of the group at C5 are crucial. The pyrazine (B50134) ring, being a nitrogen-containing heterocycle, can participate in hydrogen bonding and π-π stacking interactions with target proteins. nih.gov The specific arrangement of nitrogen atoms and the amino substituent on the pyrazine ring further dictates its potential interaction modes, distinguishing it from simpler aryl or other heteroaryl groups.

Influence of the 2-Amino Group Substituents on Biological Activity

The 2-amino group of the thiazole ring is a primary site for modification and significantly impacts the compound's biological profile. mdpi.comresearchgate.net This group can act as a hydrogen bond donor, and its substitution allows for the exploration of a wide chemical space to enhance potency and selectivity. researchgate.net

Research on various 2-aminothiazole scaffolds has shown that this position is highly tolerant of substitution. mdpi.comresearchgate.net Modifications commonly involve acylation, alkylation, or incorporation into larger heterocyclic systems. For example, acylation of the 2-amino group with substituted aromatic acid chlorides has been shown to produce compounds with good antimicrobial activity. mdpi.com Similarly, the introduction of amide, urea, or thiourea (B124793) functionalities can lead to potent inhibitors of various enzymes. mdpi.com The table below summarizes SAR findings from analogous 2-aminothiazole series, illustrating the effect of N-2 substitutions.

| Compound Series | N-2 Substituent (R) | Observed Biological Effect | Reference |

|---|---|---|---|

| Thiazolyl-thioureas | -C(=S)NH-Aryl | Halogen-substituted aryl groups (e.g., 3,4-dichlorophenyl) showed promising efficacy against staphylococcal species. | mdpi.com |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | -C(=O)CH₂-NR¹R² | Introduction of a piperazine (B1678402) ring via a chloroacetyl linker significantly increased antitumor activity. | nih.gov |

| N-Acylated-2-amino-5-benzyl-1,3-thiazoles | -C(=O)R | A 3-propanamido function improved activity more than a 2-acetamido moiety, suggesting chain length is important. | nih.gov |

| 5-Arylazoaminothiazoles | Unsubstituted | Introduction of an electron-donating methoxy (B1213986) group on the C5-arylazo moiety improved cytotoxicity compared to an electron-withdrawing nitro group. | nih.gov |

These examples underscore the versatility of the 2-amino position in modulating the pharmacological properties of the thiazole scaffold. nih.govmdpi.com

Conformational Flexibility and Intramolecular Interactions

A significant stabilizing factor is the potential for an intramolecular hydrogen bond between the hydrogen of the 2-amino group and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.govnih.gov This interaction can lead to a semi-extended, planar conformation being energetically favorable, which can restrict the molecule's flexibility and present a specific pharmacophore for target binding. nih.gov X-ray diffraction studies on co-crystals of 2-aminothiazole derivatives confirm that the exocyclic amino group tends to be coplanar with the thiazole ring due to π-conjugation, a feature enhanced by protonation of the ring nitrogen. uq.edu.au

Furthermore, interactions can occur between the thiazole and pyrazine rings. Depending on the relative orientation, hydrogen bonds could form between the thiazole's 2-amino group and a nitrogen atom on the pyrazine ring. The sulfur atom of the thiazole ring, bearing a partial positive charge, can also engage in electrostatic interactions with electron-rich atoms on substituents. nih.gov These non-covalent interactions collectively influence the conformational landscape and, consequently, the biological activity of the molecule.

Structure-Activity Relationships of the Pyrazine Ring Substitutions

The pyrazine ring is not merely a linker but an active component of the pharmacophore, with its substituents being critical for target engagement. nih.gov

Role of the 3-Amino Group and its Derivatives

The amino group at position 3 of the pyrazine ring is a key functional group that can significantly influence the molecule's properties. In many biologically active pyrazine derivatives, amino and amide groups are crucial for activity. nih.gov This amino group can serve as a hydrogen bond donor, interacting with key residues in a protein's active site.

Studies on N-substituted 3-aminopyrazine-2-carboxamides, which are structurally related to the title compound, have provided valuable SAR insights. nih.gov In these analogues, the 3-amino group is essential, and modifications to the adjacent carboxamide group drastically alter antimicrobial activity. For example, increasing the alkyl chain length on the carboxamide nitrogen led to increased antimycobacterial and antibacterial activity. nih.gov This suggests that while the 3-amino group may provide a primary anchoring point, the surrounding substituents modulate potency and spectrum of activity. The free amino group is often a prerequisite for certain biological activities, and its derivatization can either enhance or abolish the desired effect depending on the target. nih.gov

Influence of Substituents on the Pyrazine Core on Target Engagement

Modifying the pyrazine core with additional substituents offers another avenue for optimizing biological activity. The introduction of different functional groups can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with a biological target. nih.gov

General studies on bioactive pyrazines have shown that functional groups like bromo, methyl, and methoxy can impart significant antimigration and antiproliferative activities. nih.gov The placement of these groups on the pyrazine ring of 5-(3-Aminopyrazin-2-yl)thiazol-2-amine could fine-tune its target engagement by providing additional contact points, altering the molecule's shape to better fit a binding pocket, or modifying its physicochemical properties to improve cell permeability or metabolic stability.

Biological Target Identification and Validation

The identification of specific biological targets is a critical step in understanding the pharmacological profile of a compound. For derivatives of 2-aminothiazole and 3-aminopyrazine, a range of enzymatic and receptor interactions have been explored, suggesting a polypharmacological potential.

Research into compounds structurally related to this compound has revealed inhibitory activity against a variety of enzymes implicated in different disease pathways.

Cyclin-Dependent Kinases (CDKs): The 2-aminothiazole scaffold is a known inhibitor of CDKs, which are key regulators of the cell cycle. Misregulation of CDK activity is a hallmark of many cancers. High-throughput screening has identified 2-aminothiazole derivatives as potent inhibitors of CDK2. audreyli.comnih.gov For instance, a 2-acetamido-thiazolylthio acetic ester was identified as a CDK2 inhibitor, and subsequent optimization led to analogues with IC50 values in the nanomolar range. nih.gov Furthermore, imidazopyrazine derivatives, which share the pyrazine core, have demonstrated good inhibitory activity against CDK9, with IC50 values ranging from 0.18 to 1.78 µM. mdpi.com

Cyclooxygenases (COX) and 5-Lipoxygenase (5-LOX): Certain thiazole derivatives have been investigated as dual inhibitors of COX-2 and 5-LOX, enzymes central to the inflammatory cascade. nih.govnih.govepa.gov One study reported a series of thiazole derivatives with IC50 values for COX-2 inhibition ranging from 0.09 to 54.09 μM and for 5-LOX inhibition from 0.38 to 9.39 μM. nih.gov A diphenyl-amino thiazole compound, in particular, showed potent COX-2 inhibitory activity with an IC50 of 0.09 μM. nih.gov

Src Kinase: The 2-aminothiazole structure has been identified as a template for Src family kinase inhibitors. Optimization of this scaffold has led to the development of pan-Src inhibitors with nanomolar to subnanomolar potencies in both biochemical and cellular assays. nih.gov

Karyopherin Beta 1 (KPNB1): Aminothiazole derivatives have been found to target KPNB1, a protein involved in nucleocytoplasmic transport. One such derivative, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, exhibited strong binding affinity for KPNB1 with a dissociation constant (Kd) of approximately 20 nM. nih.gov Inhibition of KPNB1 has been shown to suppress cancer cell proliferation. nih.govnih.gov

Prolyl-tRNA Synthetase (ProRS): The 3-aminopyrazine-2-carboxamide (B1665363) scaffold, which is structurally similar to a part of the target compound, is a known inhibitor of human prolyl-tRNA synthetase. nih.gov This enzyme is crucial for protein synthesis, and its inhibition has potential applications in treating various diseases. mdpi.com

Mycobacterial Methionine Aminopeptidase (B13392206) 1 (MtMetAP1): Substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been designed and evaluated as inhibitors of MtMetAP1a, an enzyme essential for the survival of Mycobacterium tuberculosis. High levels of inhibition of the isolated enzyme were observed for these compounds. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): While direct inhibition of InhA by the specific compound has not been reported, various heterocyclic compounds are known InhA inhibitors, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. nih.govorientjchem.orgmdpi.com

The table below summarizes the inhibitory activities of various 2-aminothiazole and 3-aminopyrazine derivatives against the aforementioned enzymes. It is important to note that these data are for related compounds and not for this compound itself.

| Enzyme Target | Compound Class | Reported Activity (IC50 / Kd) | Reference(s) |

|---|---|---|---|

| CDK2 | 2-Aminothiazole derivatives | 1-10 nM | nih.gov |

| CDK9 | Imidazopyrazine derivatives | 0.18–1.78 µM | mdpi.com |

| COX-2 | Thiazole derivatives | 0.09–54.09 µM | nih.gov |

| 5-LOX | Thiazole derivatives | 0.38–9.39 µM | nih.gov |

| Src Kinase | 2-Aminothiazole derivatives | Nanomolar to subnanomolar | nih.gov |

| KPNB1 | Aminothiazole derivative | ~20 nM (Kd) | nih.gov |

| Prolyl-tRNA Synthetase | 3-Aminopyrazine-2-carboxamide derivatives | Not specified | nih.gov |

| MtMetAP1a | 3-Amino-N-(thiazol-2-yl)pyrazine-2-carboxamides | High inhibition | nih.gov |

While specific receptor binding and allosteric modulation studies for this compound are not available in the public domain, the thiazole nucleus is a component of molecules known to interact with various receptors. The potential for such interactions warrants further investigation.

Elucidation of Mechanism of Action

Understanding the precise mechanism of action is fundamental to the development of any therapeutic agent. For this compound, this involves analyzing its effects on molecular and cellular pathways, its enzyme inhibition kinetics, and confirming its functional effects through cellular assays.

Based on the enzymatic inhibition profiles of related compounds, several molecular and cellular pathways can be postulated as being affected.

Inhibition of CDKs by 2-aminothiazole derivatives suggests a direct impact on the cell cycle control machinery. This can lead to cell cycle arrest, preventing the proliferation of cancer cells. nih.gov Similarly, inhibition of Src kinases can disrupt signaling pathways involved in cell growth, proliferation, and survival. nih.gov

The targeting of KPNB1 by aminothiazole derivatives points to the disruption of nuclear import of key cellular proteins, including those involved in cell division and survival. nih.govresearchgate.net For example, inhibition of KPNB1 can affect the nuclear localization of transcription factors and other regulatory proteins.

The inhibition of Prolyl-tRNA Synthetase by related 3-aminopyrazine compounds would directly interfere with protein synthesis, a fundamental cellular process. nih.govmdpi.com This could lead to a broad range of cellular effects, including the induction of stress responses and ultimately cell death.

Detailed studies on the enzymatic inhibition kinetics are necessary to understand how this compound interacts with its potential enzyme targets. This includes determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constants (Ki). Such data provides a more profound understanding of the drug-target interaction at a molecular level. At present, specific kinetic data for the title compound is not available.

Cellular assays are essential to confirm that the enzymatic inhibition observed in biochemical assays translates into a functional effect within a cellular context.

Apoptosis Induction: Several studies have demonstrated that 2-aminothiazole derivatives can induce apoptosis in cancer cells. For example, novel 2-amino-5-benzylthiazole derivatives have been shown to induce PARP1 and caspase 3 cleavage in human leukemia cells. ukrbiochemjournal.org These compounds also led to an increase in the pro-apoptotic Bim protein and a decrease in the anti-apoptotic Bcl-2 protein, ultimately causing DNA fragmentation. ukrbiochemjournal.orgukrbiochemjournal.org Another study showed that N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides induced apoptosis in various cancer cell lines. nih.gov

The table below provides a summary of the observed effects of related compounds in cellular assays.

| Cellular Assay | Compound Class | Observed Effect | Reference(s) |

|---|---|---|---|

| Apoptosis Induction | 2-Amino-5-benzylthiazole derivatives | Induction of PARP1 and caspase 3 cleavage, increased Bim, decreased Bcl-2, DNA fragmentation | ukrbiochemjournal.orgukrbiochemjournal.org |

| Apoptosis Induction | N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides | Apoptosis in A549, HeLa, and MCF-7 cell lines | nih.gov |

Further research, including studies on checkpoint abrogation, colony formation inhibition, and migration inhibition, is required to fully characterize the cellular effects of this compound.

Preclinical Biological Evaluation and Efficacy Studies

In Vitro Pharmacological Profiling

The in vitro assessment of a compound is a critical first step in determining its biological activity. This involves a series of standardized assays to understand its effects on specific enzymes, cellular receptors, and microbial targets, as well as its intrinsic chemical properties like antioxidant potential.

Enzyme Inhibition Assays (e.g., COX-1, COX-2, 5-LOX, MtMetAP1a)

A review of published scientific literature did not yield specific data on the inhibitory activity of 5-(3-Aminopyrazin-2-yl)thiazol-2-amine against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), or mycobacterial methionine aminopeptidase (B13392206) 1a (MtMetAP1a). While related aminothiazole and pyrazine (B50134) structures have been investigated as enzyme inhibitors, specific IC₅₀ or percentage inhibition values for the requested compound are not publicly available. nih.gov

Receptor Functional Assays (e.g., M3 mAChR PAM activity, TRPV1 antagonism)

There is no publicly available scientific data detailing the activity of this compound in receptor functional assays. Specifically, its potential as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3 mAChR) or as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) has not been reported in the reviewed literature.

Antimicrobial Efficacy (e.g., Antimycobacterial, Antibacterial, Antifungal Activity)

Despite the well-documented antimicrobial properties of the broader aminothiazole and pyrazine classes of compounds, specific data on the antimycobacterial, antibacterial, or antifungal efficacy of this compound is not available in the reviewed scientific literature. mdpi.comnih.govnih.govbiointerfaceresearch.comnih.gov Consequently, Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against relevant microbial strains have not been established for this specific molecule.

Antioxidant Activity Assessment (e.g., DPPH, Ferric Reducing Power)

An assessment of the antioxidant capacity of this compound using standard in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) assay has not been reported in the available scientific literature.

Antiviral Activity (e.g., SARS-CoV-2)

There is no published evidence from in vitro studies to confirm or deny the antiviral activity of this compound against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) or any other viruses.

In Vivo Pharmacological Evaluation in Relevant Animal Models

A comprehensive search of scientific databases and literature reveals no published in vivo studies for this compound. Information regarding its pharmacological effects, efficacy, and behavior in relevant animal models for any therapeutic area is currently unavailable. nih.gov

Pharmacokinetic Characterization (Preclinical)

The preclinical pharmacokinetic evaluation of a compound is essential to determine its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a potential drug.

Metabolic stability is a key parameter that predicts a compound's persistence in the body. springernature.com This is often assessed using in vitro assays with liver microsomes, which contain the primary drug-metabolizing enzymes. nih.gov Assays using human liver microsomes (HLM) are particularly relevant for predicting metabolic clearance in humans. nih.govresearchgate.net The stability of a compound is determined by measuring the percentage of the parent compound that remains over time. springernature.comfrontiersin.org Studies on other 2-aminothiazole (B372263) derivatives have shown that structural modifications can significantly improve metabolic stability, a desirable characteristic for a drug candidate. nih.gov

Table 1: Representative Metabolic Stability Data for a Thiazole (B1198619) Analog

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 95 |

| 15 | 88 |

| 30 | 75 |

| 45 | 62 |

| 60 | 51 |

This table is illustrative and based on general findings for related compounds, not specific data for this compound.

The concentration of a drug in the plasma over time is a critical factor determining its efficacy and duration of action. nih.gov Following administration, plasma concentrations are measured at various time points to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC). nih.gov For neurologically active agents, achieving and sustaining adequate concentrations in the brain is also a crucial endpoint. nih.gov The duration of action is directly related to how long the plasma concentration remains above the minimum effective concentration.

Oral bioavailability refers to the fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation. nih.govmdpi.com It is a crucial parameter for orally administered drugs. High oral bioavailability is generally a desirable trait. Preclinical studies in animal models, such as rats, are used to estimate this parameter. nih.gov For example, research on a novel thiazole derivative demonstrated an oral bioavailability of 91.1% in rats. nih.gov Another 2-aminothiazole lead compound was reported to have an oral bioavailability of approximately 40%. nih.gov This property is influenced by factors such as absorption from the gut and first-pass metabolism in the liver. mdpi.com

Future Directions and Translational Research Potential

Rational Design of Next-Generation Analogues Based on SAR and Computational Findings

The future design of analogues of 5-(3-Aminopyrazin-2-yl)thiazol-2-amine will heavily rely on established structure-activity relationships (SAR) and advanced computational modeling. SAR studies on related 2-aminothiazole (B372263) compounds have provided a wealth of information on how chemical modifications influence biological activity.

Key SAR Insights from Related 2-Aminothiazole Scaffolds:

Substitution at the 2-amino group: Modification of the 2-amino group into substituted ureido or amide functionalities has been shown to enhance anticancer activity across various cell lines, including leukemia and melanoma. nih.gov

Substitution on the Thiazole (B1198619) Ring: The introduction of substituents at the C4 and C5 positions of the thiazole ring can significantly impact potency. For instance, incorporating 4,5-butylidene and benzylic amines has been found to improve cytotoxicity in certain cancer cell lines. nih.gov Conversely, placing a methyl group at either C4 or C5 has been observed to decrease potency. nih.gov

Aromatic vs. Aliphatic Substitutions: Studies comparing aliphatic and aromatic substitutions on the thiazole core have indicated that aromatic substitutions generally lead to improved antitumor activity. nih.gov

Computational approaches, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, are crucial for rationally designing next-generation analogues. nih.govresearchgate.net Pharmacophore modeling can be used to screen large virtual libraries for novel compounds with desired binding characteristics. nih.gov Docking studies can then predict the binding modes of these potential hits, helping to prioritize candidates for synthesis and biological evaluation. nih.govnih.gov This integrated approach allows for the targeted modification of the lead compound to enhance potency, selectivity, and pharmacokinetic properties.

| Modification Site | Observed Effect on Activity | Therapeutic Area | Reference |

|---|---|---|---|

| 2-Amino Group (derivatization to amide/urea) | Enhanced anticancer activity | Oncology (Leukemia, Melanoma) | nih.gov |

| C4/C5 Position (Aromatic substitution) | Improved antitumor activity over aliphatic substitution | Oncology | nih.gov |

| C4/C5 Position (Introduction of methyl group) | Decreased potency | Oncology | nih.gov |

| General Scaffold | Identified as promising leads for prion diseases | Neurodegenerative Disease | nih.gov |

Exploration of New Therapeutic Applications Beyond Current Indications

The inherent biological versatility of the 2-aminothiazole and pyrazine (B50134) scaffolds suggests that this compound and its future analogues could be effective in a wide range of therapeutic areas beyond their initial applications.

The 2-aminothiazole nucleus is a component of clinically used drugs and has demonstrated a broad pharmacological spectrum, including antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, and anti-inflammatory activities. nih.gov Analogues have shown potent and selective inhibitory activity against numerous human cancer cell lines, such as breast, lung, colon, and prostate cancers. nih.gov Furthermore, specific derivatives have been identified as promising leads for treating neurodegenerative conditions like prion diseases by demonstrating the ability to achieve high concentrations in the brain. nih.govnih.gov

The aminopyrazine moiety also contributes to a wide range of biological activities, further broadening the potential applications. mdpi.com Given this diverse pharmacological profile, future research should explore the potential of this compound derivatives in indications such as:

Neurodegenerative Diseases: Based on the proven efficacy of 2-aminothiazoles in prion disease models, these compounds could be investigated for activity in other protein-misfolding disorders like Alzheimer's and Parkinson's diseases. nih.govnih.gov

Infectious Diseases: The known antimicrobial and antiviral properties of the core scaffolds warrant investigation against a panel of bacterial and viral pathogens. nih.govresearchgate.net

Inflammatory Disorders: Anti-inflammatory potential is another characteristic of 2-aminothiazole derivatives that could be explored for conditions like rheumatoid arthritis or inflammatory bowel disease. nih.gov

Metabolic Diseases: The reported antidiabetic activity of related compounds suggests a potential role in managing metabolic disorders. nih.gov

| Potential Therapeutic Area | Rationale Based on Core Scaffolds | Reference |

|---|---|---|

| Oncology (various cancers) | 2-aminothiazole derivatives show broad antiproliferative activity. | nih.gov |

| Neurodegenerative Diseases (e.g., Prion Diseases) | 2-aminothiazoles have shown antiprion activity and favorable brain pharmacokinetics. | nih.govnih.gov |

| Infectious Diseases | Antiviral and antimicrobial activities are documented for the 2-aminothiazole scaffold. | nih.gov |

| Inflammatory Conditions | The 2-aminothiazole class of compounds possesses anti-inflammatory properties. | nih.gov |

| Metabolic Disorders | Antidiabetic activity has been reported for 2-aminothiazole derivatives. | nih.gov |

Investigation of Resistance Mechanisms and Strategies to Overcome Them

As with any targeted therapy, the potential for acquired or intrinsic resistance is a critical consideration. While specific resistance mechanisms to this compound have not been documented, insights can be drawn from resistance patterns observed with other targeted agents, particularly in oncology.

Potential mechanisms of resistance could include:

Target Alteration: Mutations in the target protein that prevent the drug from binding effectively.

Drug Efflux: Increased expression of drug transporters, such as ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell. nih.gov

Metabolic Alterations: Changes in the metabolic pathways that activate or inactivate the drug. nih.gov

Activation of Bypass Pathways: Upregulation of alternative signaling pathways that circumvent the inhibited target.

Evasion of Apoptosis: Dysregulation of apoptotic proteins, such as the Bcl-2 family, leading to cell survival despite treatment. nih.govmdpi.com

To address potential resistance, future research should focus on:

Identifying Biomarkers: Establishing which molecular markers predict sensitivity or resistance to these compounds.

Developing Combination Therapies: Combining the 2-aminothiazole analogue with other agents that target different pathways could prevent or overcome resistance.

Designing Second-Generation Inhibitors: Creating new analogues specifically designed to be effective against known resistance mutations.

Advanced Preclinical Development Considerations and Opportunities

Translating a promising compound from the laboratory to the clinic requires rigorous preclinical evaluation. For analogues of this compound, key considerations will involve optimizing their pharmacokinetic and pharmacodynamic profiles.

Studies on similar 2-aminothiazole compounds have highlighted the importance of achieving favorable properties such as high oral bioavailability, metabolic stability, and, for CNS applications, significant brain exposure. nih.gov Advanced preclinical development should include:

ADMET Profiling: Comprehensive in vitro and in silico assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) to identify candidates with druglike properties. jneonatalsurg.com

Pharmacokinetic (PK) Studies: In vivo studies in animal models to determine key parameters like half-life, bioavailability, and tissue distribution, including brain-to-plasma ratios for CNS-targeted agents. nih.gov

Safety Pharmacology and Toxicology: Thorough evaluation of potential off-target effects and dose-limiting toxicities to establish a safe therapeutic window.

Formulation Development: Creating stable and effective formulations to ensure consistent drug delivery and bioavailability.

By focusing on these future directions, researchers can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of next-generation therapies for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.